REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][C:12](=O)[C:11](=[CH:15]N(C)C)[C:10](=[O:19])[CH2:9]2)=[CH:4][CH:3]=1.Cl.[NH2:21][C:22]([NH2:24])=[NH:23].C(=O)([O-])[O-].[Na+].[Na+].O>C(O)C>[NH2:23][C:22]1[N:24]=[CH:15][C:11]2[C:10](=[O:19])[CH2:9][CH:8]([C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=3)[CH2:13][C:12]=2[N:21]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(C(C(C1)=O)=CN(C)C)=O
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
919 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water (15 ml), heptane (15 ml) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |